Dimethyl isopropylmalonate

Übersicht

Beschreibung

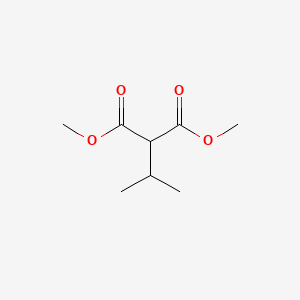

Dimethyl isopropylmalonate is an organic compound with the molecular formula C8H14O4. It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by methyl and isopropyl groups. This compound is used in various chemical syntheses due to its reactivity and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethyl isopropylmalonate can be synthesized through several methods. One common method involves the reaction of methanol and carbon monoxide with a catalyst such as nickel carbonyl or palladium on carbon. The reaction is typically carried out at room temperature for about two hours . Another method involves the selective monohydrolysis of symmetric diesters, which is a practical approach for large-scale synthesis .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large reactors where methanol and carbon monoxide are reacted in the presence of a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The product is then purified through distillation under reduced pressure to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Dimethyl isopropylmalonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted malonates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Dimethyl isopropylmalonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme mechanisms and metabolic pathways.

Medicine: It is a precursor in the synthesis of various medicinal compounds.

Industry: It is used in the production of polymers and as an intermediate in the manufacture of dyes and pigments

Wirkmechanismus

The mechanism by which dimethyl isopropylmalonate exerts its effects involves its reactivity with various nucleophiles and electrophiles. The ester groups in the compound make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of carbanions in the presence of strong bases, which can then participate in further chemical transformations .

Vergleich Mit ähnlichen Verbindungen

- Dimethyl malonate

- Diethyl malonate

- Malonic acid

Comparison: Dimethyl isopropylmalonate is unique due to the presence of the isopropyl group, which imparts different steric and electronic properties compared to dimethyl malonate and diethyl malonate. This makes it more suitable for certain types of chemical reactions where steric hindrance plays a critical role. Additionally, the isopropyl group can influence the reactivity and stability of the compound, making it distinct from its analogs .

Biologische Aktivität

Dimethyl isopropylmalonate (DMIPM) is an organic compound classified as a diester, characterized by its unique structure that includes two methyl groups and an isopropyl group attached to the malonate backbone. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its biological activity and potential applications.

This compound has the chemical formula and is known for its reactivity in organic synthesis. It can be synthesized through several methods, including alkylation reactions involving malonic esters. The compound's structure contributes to its steric hindrance, which influences its reactivity patterns compared to similar compounds such as diethyl malonate and dimethyl malonate .

Anticancer Potential

Recent studies have explored the anticancer properties of DMIPM and its derivatives. Research indicates that compounds derived from malonates, including DMIPM, exhibit significant anticancer activity. For instance, a study highlighted that certain malonate derivatives demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells . The mechanism of action often involves apoptosis induction and cell cycle arrest, making these compounds promising candidates for further development as anticancer agents.

Interaction Studies

DMIPM has been studied for its interaction with other organic compounds. Notably, it can participate in Michael addition reactions and other nucleophilic attack mechanisms. These interactions are crucial for understanding its role in synthetic pathways and potential biological implications. The ability to form adducts enhances its utility in organic synthesis, particularly in creating complex molecules with biological activity.

Case Studies

- Anticancer Activity Assessment : A systematic evaluation of DMIPM derivatives showed that several exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as effective anticancer agents. For example, one derivative demonstrated an IC50 value of 24 nM against the A549 cell line .

- Synthetic Applications : In synthetic chemistry, DMIPM has been utilized as a building block for various organic transformations. Its unique steric properties allow for selective reactions that can lead to the formation of chiral centers, which are essential in drug design .

Data Table: Comparison of Malonate Derivatives

| Compound Name | Chemical Formula | Key Characteristics | Anticancer Activity (IC50) |

|---|---|---|---|

| This compound | C8H14O4 | Diester with steric hindrance | 24 nM (A549) |

| Diethyl Malonate | C5H8O4 | Commonly used in organic synthesis | 30 nM (MCF-7) |

| Dimethyl Malonate | C5H8O4 | Simpler structure; versatile precursor | 50 nM (various lines) |

| Ethyl Isobutyl Malonate | C8H14O4 | Similar reactivity; longer alkyl chains | 40 nM (A549) |

Eigenschaften

IUPAC Name |

dimethyl 2-propan-2-ylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-5(2)6(7(9)11-3)8(10)12-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNFMZHHKRLLNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342613 | |

| Record name | Dimethyl isopropylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51122-91-9 | |

| Record name | Dimethyl isopropylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of dimethyl isopropylmalonate in the synthesis of aliskiren?

A: this compound serves as a starting material in the multi-step synthesis of the (S)-methyl-2-bromoisovalerate side chain of aliskiren []. The process involves hydrolysis of this compound to isopropylmalonic acid, followed by several reaction steps to ultimately yield the desired chiral side chain.

Q2: Are there any advantages of using this compound in this specific synthesis pathway?

A: The research paper highlights several advantages of using this particular synthetic route starting with this compound []. These include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.